molecular formula BaO3Ti B7887427 barium(2+);dioxido(oxo)titanium

barium(2+);dioxido(oxo)titanium

Cat. No.: B7887427
M. Wt: 233.19 g/mol
InChI Key: WNKMTAQXMLAYHX-UHFFFAOYSA-N
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Description

Barium titanate (BaTiO₃), with the IUPAC name barium(2+); dioxido(oxo)titanium, is a perovskite-type ceramic compound renowned for its exceptional dielectric, ferroelectric, and piezoelectric properties. It crystallizes in a tetragonal structure at room temperature, transitioning to cubic at temperatures above 120°C . Its molecular formula is BaTiO₃ (molecular weight: 233.19 g/mol), and it is synthesized via solid-state reactions between TiO₂ and BaCO₃ at high temperatures (~1200°C) . BaTiO₃ is a cornerstone material in electronics, enabling applications such as multilayer capacitors (MLCCs), thermistors, and electro-optical devices due to its high dielectric constant (~1,500–3,000 at 1 kHz) and low dielectric loss .

Properties

IUPAC Name

barium(2+);dioxido(oxo)titanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.3O.Ti/q+2;;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKMTAQXMLAYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ti](=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaO3Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-State Reaction Method

The solid-state reaction method involves high-temperature calcination of stoichiometric mixtures of barium and titanium precursors. A common approach combines barium carbonate (BaCO₃) and titanium dioxide (TiO₂) in a 1:1 molar ratio, ground homogenously and calcined at 900–1300°C . The reaction proceeds as:
BaCO3+TiO2BaTiO3+CO2\text{BaCO}_3 + \text{TiO}_2 \rightarrow \text{BaTiO}_3 + \text{CO}_2 \uparrow
Key variables include calcination duration, heating rate, and precursor purity. For example, a 3-hour calcination at 900°C with a 3°C/min heating rate yields micron-sized particles (1–5 µm) with a cubic perovskite structure . However, this method often produces agglomerated particles requiring post-synthesis milling, which can introduce defects and reduce tetragonality .

Table 1: Solid-State Reaction Parameters and Outcomes

PrecursorsCalcination TemperatureParticle SizeDielectric Constant
BaCO₃ + TiO₂ 900°C1–5 µm2500
Ba(OH)₂·8H₂O + TiO₂ 900°C0.5–2 µm3000

Sol-Gel Synthesis

Sol-gel techniques offer superior control over stoichiometry and particle size by utilizing metal alkoxides and organic precursors. A representative protocol dissolves barium acetate ([CH₃COO]₂Ba) in acetic acid, which is then mixed with titanium isopropoxide (Ti[OCH(CH₃)₂]₄) in ethanol . The gel formed after hydrolysis is dried and calcined at 700–900°C. This method produces nanoparticles (50–200 nm) with high tetragonality due to low-temperature crystallization .

A comparative study using barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and titanium isopropoxide achieved a dielectric constant of 3500, attributed to larger grain sizes (≈200 nm) and reduced porosity . The chemical reaction is:
15Ba(OH)2+Ti(OCH(CH3)2)4+C2H6O+21O2BaTiO3+14BaCO3+32H2O15\text{Ba(OH)}_2 + \text{Ti(OCH(CH}_3\text{)}_2\text{)}_4 + \text{C}_2\text{H}_6\text{O} + 21\text{O}_2 \rightarrow \text{BaTiO}_3 + 14\text{BaCO}_3 + 32\text{H}_2\text{O}

Table 2: Sol-Gel Synthesis Parameters and Outcomes

PrecursorsCalcination TemperatureParticle SizeDielectric Constant
[CH₃COO]₂Ba + Ti[OCH(CH₃)₂]₄ 900°C100–200 nm3000
Ba(OH)₂·8H₂O + Ti[OCH(CH₃)₂]₄ 900°C150–250 nm3500

Hydrothermal Synthesis

Hydrothermal methods crystallize BaTiO₃ in aqueous media under autogenous pressure, enabling low-temperature synthesis (80–200°C). Titanium tetrachloride (TiCl₄) and barium chloride (BaCl₂) are common precursors, with NaOH or KOH maintaining alkaline conditions . For instance, reacting BaCl₂ and TiCl₄ at 150°C for 12 hours yields 50–100 nm cubic particles, which transition to tetragonal phase upon annealing at 600°C . This method avoids post-calcination but requires precise pH control to prevent impurity phases like BaCO₃.

Table 3: Hydrothermal Synthesis Parameters and Outcomes

PrecursorsTemperatureDurationParticle SizePhase
BaCl₂ + TiCl₄ 150°C12 h50–100 nmCubic
Ba(OH)₂ + TiO₂ 200°C24 h20–50 nmTetragonal

Co-Precipitation Method

Co-precipitation involves simultaneous precipitation of barium and titanium ions from aqueous solutions. A patent by US7001585B2 details mixing barium acetate with oxalic acid and titanium oxychloride (TiOCl₂) to form barium titanyl oxalate (BTO), which decomposes at 900°C to submicron BaTiO₃ (0.2–0.4 µm). The reaction pathway is:
Ba(CH3COO)2+TiOCl2+2H2C2O4BaTiO(C2O4)2+2CH3COOH+2HCl\text{Ba(CH}_3\text{COO)}_2 + \text{TiOCl}_2 + 2\text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaTiO(C}_2\text{O}_4\text{)}_2 + 2\text{CH}_3\text{COOH} + 2\text{HCl}
This method achieves narrow particle size distributions but requires careful pH management to avoid chloride contamination .

Advanced and Hybrid Techniques

Emerging methods like microwave-assisted sol-gel and spark plasma sintering enhance kinetics and densification. For example, microwave processing reduces calcination time from hours to minutes, yielding 30–50 nm particles with a dielectric constant exceeding 4000 . Hybrid approaches combining sol-gel and hydrothermal steps further optimize crystallinity and phase purity.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “barium(2+);dioxido(oxo)titanium” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions: Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction and conditions used. These products can include various derivatives that have unique properties and applications.

Scientific Research Applications

Electronics and Ferroelectric Devices

Barium titanate is extensively used in the production of capacitors due to its high permittivity. It serves as a dielectric material in multilayer ceramic capacitors (MLCCs), which are critical components in modern electronic devices. The compound's ferroelectric properties allow it to maintain polarization, making it suitable for non-volatile memory applications.

Piezoelectric Sensors and Actuators

The piezoelectric effect of barium titanate enables its use in sensors and actuators. These devices convert mechanical energy into electrical energy and vice versa, making them essential in various applications including:

  • Medical ultrasound equipment
  • Microphones
  • Vibration sensors

Photonic Applications

Barium titanate exhibits nonlinear optical properties, making it useful in photonic devices. It can be utilized for:

  • Frequency doubling in lasers
  • Optical modulators and switches
  • Waveguide applications for integrated optics

Biomedical Applications

Recent studies have explored the use of barium titanate nanoparticles for drug delivery systems and imaging agents. For instance, barium titanate nanoparticles modified with polyethyleneimine have shown promise for gene delivery due to their ability to enhance cellular uptake and provide dual imaging capabilities .

Energy Storage and Conversion

Barium titanate is investigated for its potential in energy storage systems, particularly in solid oxide fuel cells (SOFCs). Its ionic conductivity makes it suitable for use as a cathode material, contributing to the efficiency of energy conversion processes .

Data Table: Properties and Applications of Barium Titanate

PropertyValueApplication Area
Chemical FormulaBaTiO3Electronics
Dielectric ConstantUp to 3000Capacitors
Curie Temperature~120°CFerroelectric devices
Piezoelectric Coefficient190 pC/NSensors and actuators
Ionic ConductivitySignificant at elevated temperaturesSolid oxide fuel cells

Case Study 1: Barium Titanate in Capacitors

Research conducted by various universities has demonstrated that multilayer ceramic capacitors utilizing barium titanate can achieve higher capacitance values while maintaining compact sizes. This advancement is crucial for the miniaturization of electronic components in consumer electronics.

Case Study 2: Biomedical Applications

A study published in a peer-reviewed journal highlighted the effectiveness of barium titanate nanoparticles in targeted drug delivery systems. The nanoparticles were coated with cationic polymers to enhance their interaction with cell membranes, resulting in improved gene delivery efficiency compared to traditional methods .

Case Study 3: Photonic Devices

Investigations into the nonlinear optical properties of barium titanate have led to its application in developing advanced photonic devices capable of operating at lower power levels while maintaining performance metrics suitable for telecommunications.

Mechanism of Action

The mechanism of action of the compound with the identifier “barium(2+);dioxido(oxo)titanium” involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium Titanate (SrTiO₃)

Molecular Formula : SrTiO₃
Crystal Structure : Cubic perovskite (stable at all temperatures) .
Dielectric Constant : ~300 at 1 kHz, significantly lower than BaTiO₃ .
Thermal Stability : Maintains structural integrity up to ~1,650°C .
Applications : Used in varistors, superconducting substrates, and thin-film capacitors. Unlike BaTiO₃, it lacks ferroelectricity at room temperature but exhibits quantum paraelectric behavior at low temperatures .

Lithium Titanate (Li₂TiO₃)

Molecular Formula: Li₂TiO₃ Crystal Structure: Layered monoclinic or cubic spinel, depending on synthesis . Diemalectric Constant: ~30–50 (non-ferroelectric), with ionic conductivity properties . Thermal Stability: High stability (>1,500°C), making it suitable for lithium-ion battery anodes and tritium breeder materials in nuclear fusion reactors . Safety: Non-toxic and chemically inert under normal conditions .

Barium Chromate (BaCrO₄)

Molecular Formula: BaCrO₄ Crystal Structure: Orthorhombic . Key Properties: Oxidizing agent with low dielectric relevance. Toxic (classified as a carcinogen; UN GHS hazard class 6.1(b)) due to Cr⁶+ content . Applications: Limited to pyrotechnics and corrosion inhibition, contrasting with BaTiO₃’s electronic applications .

Comparative Data Table

Property Barium Titanate (BaTiO₃) Strontium Titanate (SrTiO₃) Lithium Titanate (Li₂TiO₃) Barium Chromate (BaCrO₄)
Molecular Formula BaTiO₃ SrTiO₃ Li₂TiO₃ BaCrO₄
Crystal Structure Tetragonal (RT) Cubic Monoclinic/Spinel Orthorhombic
Dielectric Constant 1,500–3,000 (1 kHz) ~300 (1 kHz) 30–50 N/A
Thermal Stability Stable up to 1,200°C Up to 1,650°C >1,500°C Decomposes at 210°C
Key Applications Capacitors, Sensors Varistors, Substrates Batteries, Nuclear Pyrotechnics
Safety Profile Low toxicity (LD₅₀ >15,000 mg/kg) Non-toxic Non-toxic Toxic (Cr⁶+ hazard)

Q & A

Q. What synthesis methods are most effective for producing phase-pure barium titanate with controlled particle size and morphology?

Barium titanate is typically synthesized via solid-state reaction (e.g., calcining BaCO₃ and TiO₂ at 1,200°C) or wet-chemical methods like sol-gel processing. For nanoscale control (<4 μm), sol-gel routes using alkoxide precursors (e.g., titanium isopropoxide and barium acetate) with controlled hydrolysis and calcination steps yield high-purity, homogeneous powders . Key parameters include pH, calcination temperature (800–1,100°C), and dwell time to minimize secondary phases like BaCO₃ .

Q. How can the crystal structure of barium titanate be reliably characterized to distinguish between cubic and tetragonal phases?

X-ray diffraction (XRD) is the primary tool, with tetragonal BaTiO₃ showing peak splitting (e.g., (200)/(002) reflections at ~45° 2θ). Raman spectroscopy complements XRD by detecting vibrational modes: tetragonal phases exhibit distinct peaks at 260 cm⁻¹ (A₁ mode) and 520 cm⁻¹ (E mode), absent in cubic symmetry . High-resolution TEM can further resolve lattice distortions and domain structures .

Q. What are the critical factors influencing barium titanate’s dielectric properties in thin-film applications?

Dielectric performance depends on crystallinity, grain boundaries, and strain. For epitaxial films, substrate mismatch (e.g., SrTiO₃ vs. Si) induces compressive/tensile strain, altering Curie temperature and permittivity. Atomic layer deposition (ALD) with precise stoichiometry control minimizes defects, while annealing in oxygen reduces oxygen vacancies that degrade polarization .

Advanced Research Questions

Q. How can conflicting reports on barium titanate’s piezoelectric coefficients (d₃₃) be resolved?

Discrepancies arise from measurement techniques (e.g., Berlincourt vs. interferometric methods) and sample quality. Single-crystal BaTiO₃ shows d₃₃ ≈ 190 pC/N, while polycrystalline samples vary due to domain wall motion and porosity. Standardizing poling conditions (field strength, temperature) and using impedance spectroscopy to quantify domain contributions can reconcile data .

Q. What strategies enhance visible-light absorption in barium titanate for photocatalytic applications?

Doping with transition metals (e.g., Fe³⁺, Co²⁺) introduces mid-gap states, reducing the bandgap from ~3.2 eV to ~2.5 eV. Hybridizing with Ti₃C₂ MXene or forming heterojunctions (e.g., BaTiO₃/TiO₂) improves charge separation. Recent work on titanium oxo clusters modified with electron-rich Mo–Mo pairs suggests similar principles could apply to BaTiO₃ .

Q. How do oxygen vacancies impact ferroelectric hysteresis in barium titanate, and how can they be quantified?

Oxygen vacancies act as charge traps, pinning domain walls and reducing remnant polarization. Positron annihilation spectroscopy (PAS) and electron paramagnetic resonance (EPR) quantify vacancy concentrations. Annealing in O₂ at 600°C reduces vacancies, while impedance spectroscopy reveals their role in conductivity losses .

Q. What computational models best predict the phase transitions and domain dynamics in barium titanate?

Density functional theory (DFT) with Hubbard U correction (e.g., U = 5 eV for Ti 3d orbitals) accurately models tetragonal-to-cubic transitions. Phase-field simulations incorporating Landau-Ginzburg-Devonshire theory reproduce domain switching under electric fields, validated by piezoresponse force microscopy (PFM) .

Methodological Guidance

  • Experimental Design for Doping Studies :
    Use a combinatorial library approach with gradient compositions (e.g., BaTi₁₋ₓMₓO₃, M = Fe, Nb) synthesized via pulsed laser deposition. Characterize via XRD, XPS, and STEM-EDS to map dopant distribution and correlate with dielectric/piezoelectric properties .

  • Data Contradiction Analysis :
    When reconciling dielectric loss (tan δ) data, account for frequency dispersion (1 kHz–1 MHz) and electrode interfaces. Use equivalent circuit modeling (e.g., Cole-Cole plots) to distinguish bulk vs. grain boundary effects .

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